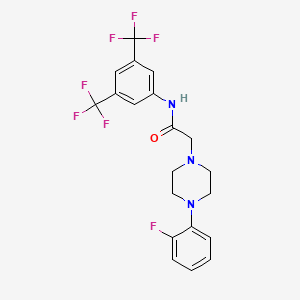

![molecular formula C9H14Cl2N2 B2967283 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride CAS No. 2470439-43-9](/img/structure/B2967283.png)

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

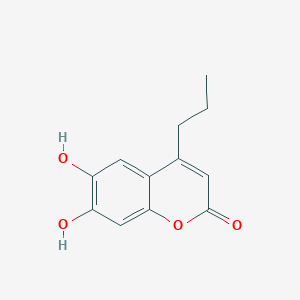

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It has been identified as a novel chemotype of CCR2 antagonists .

Synthesis Analysis

The synthesis of this compound involves a scaffold hopping strategy . An active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one was identified as the central pharmacophore to derive novel CCR2 antagonists . Systematic structure–activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring gave birth to 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones .Molecular Structure Analysis

The molecular structure of this compound is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The best antagonism activity in this series was exemplified by compound 13a, which combined the optimal substitutions of 3,4-dichlorophenylamino at C-1 and 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl at N-6 position .Wissenschaftliche Forschungsanwendungen

High Energy Density Material Research

6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride may find relevance in the study of high-energy density materials (HEDM). Research on azine energetic compounds, which includes a broad class of nitrogen-containing materials, has been highlighted for their potential in improving propellants and explosives. These materials are noted for their ability to significantly enhance the burning rate of propellants and to improve the detonation performance of explosives, suggesting that compounds related to 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could also have applications in this area due to their nitrogen-rich structure (Yongjin, Ba Shuhong, 2019).

Synthesis and Characterization of Derivatives

The compound's structure allows for the synthesis and characterization of derivatives with potential biological activities. Studies on pyrimidines and related heterocycles demonstrate the wide range of bioactivities these compounds can exhibit, including anti-inflammatory, anticancer, and analgesic effects. This suggests that derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could be explored for similar biological activities, leveraging the compound's chemical structure for the development of new pharmacological agents (Gondkar, Deshmukh, Chaudhari, 2013).

Building Blocks in Synthetic Chemistry

The compound also represents a valuable building block in synthetic chemistry, particularly for the construction of complex molecules with diverse biological activities. Research into similar structures, like 3,4-Dihydro-2(1H)-pyridones, underscores the importance of such heterocycles as precursors to a wide range of biologically active compounds. This highlights the potential for 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride and its derivatives to serve as key intermediates in the synthesis of new drugs and materials with significant therapeutic or material applications (Chalán-Gualán et al., 2022).

Corrosion Inhibition

In the field of materials science, derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine; dihydrochloride could be investigated for their potential as corrosion inhibitors. Quinoline and its derivatives have been extensively studied for their anticorrosive properties, suggesting that structurally similar compounds could also exhibit such properties. This application would be particularly relevant in the protection of metals and alloys in various industrial contexts (Verma, Quraishi, Ebenso, 2020).

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is related to its antagonistic activity against the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .

Zukünftige Richtungen

The future directions for the research and development of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride could involve further exploration of its potential as a novel chemotype of CCR2 antagonists . This could include further optimization of the structure–activity relationship, exploration of its pharmacokinetic properties, and preclinical and clinical evaluation of its therapeutic potential .

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHRRPXKHKTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

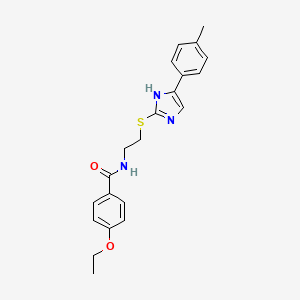

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

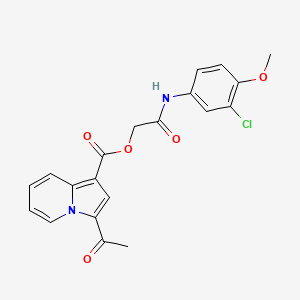

![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)

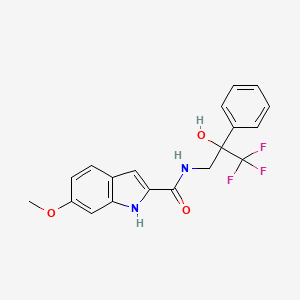

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)

![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)